5-Methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC17779934
Molecular Formula: C9H11N5
Molecular Weight: 189.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11N5 |
|---|---|
| Molecular Weight | 189.22 g/mol |
| IUPAC Name | 5-methyl-1-(pyrimidin-2-ylmethyl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C9H11N5/c1-7-5-8(10)13-14(7)6-9-11-3-2-4-12-9/h2-5H,6H2,1H3,(H2,10,13) |
| Standard InChI Key | WTWPMUJQFZYINR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1CC2=NC=CC=N2)N |
Introduction
Structural Characteristics and Molecular Properties
The molecular formula of 5-methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine is C<sub>9</sub>H<sub>12</sub>N<sub>6</sub>, with a calculated molecular weight of 204.24 g/mol. Key structural features include:
-
A pyrazole ring (1H-pyrazole) serving as the central core, stabilized by aromatic resonance.
-
A methyl group at position 5, which enhances hydrophobic interactions in biological systems.
-
A pyrimidin-2-ylmethyl substituent at position 1, introducing additional hydrogen-bonding capabilities through the pyrimidine nitrogen atoms.
-
A primary amine at position 3, providing a site for derivatization or direct target engagement.
The compound’s logP value (estimated at 1.2 ± 0.3) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. X-ray crystallography of analogous pyrazole derivatives reveals planar geometries for both the pyrazole and pyrimidine rings, with dihedral angles <10° between the two heterocycles, favoring π-π stacking interactions .
Synthetic Methodologies
Core Pyrazole Formation
The synthesis typically begins with the cyclocondensation of hydrazine derivatives with 1,3-diketones or β-keto esters. For 5-methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine, a Knorr pyrazole synthesis variant is employed:
-
Step 1: Reaction of ethyl acetoacetate with hydrazine hydrate forms 5-methyl-1H-pyrazol-3-amine.
-
Step 2: N-alkylation at position 1 using 2-(chloromethyl)pyrimidine under basic conditions (K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C) .
Yield Optimization: Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes, improving yields from 68% to 82% .
Purification and Characterization
-
Chromatography: Silica gel column chromatography (ethyl acetate:hexane, 3:7) achieves >95% purity.
-
Spectroscopic Confirmation:
-
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.45 (d, J=5.1 Hz, 2H, pyrimidine H), 7.25 (s, 1H, pyrazole H), 5.12 (s, 2H, CH<sub>2</sub>), 2.35 (s, 3H, CH<sub>3</sub>).
-
IR: 3350 cm<sup>−1</sup> (N-H stretch), 1605 cm<sup>−1</sup> (C=N pyrimidine).
-
Pharmacological Applications
Kinase Inhibition Profiling
The compound demonstrates Aurora kinase A inhibition (IC<sub>50</sub> = 18 nM), surpassing the activity of Tozasertib (IC<sub>50</sub> = 32 nM) . Structural comparisons reveal that the pyrimidin-2-ylmethyl group occupies the hydrophobic back pocket of the kinase ATP-binding site, while the amine forms a critical hydrogen bond with Glu211 (Figure 1) .
Table 1: Select kinase inhibition data
| Kinase | IC<sub>50</sub> (nM) | Selectivity Index vs. Aurora A |
|---|---|---|
| Aurora A | 18 | 1.0 |
| FLT3 | 245 | 13.6 |
| ABL1 (T315I) | 89 | 4.9 |
Anticancer Activity
In MDA-MB-231 breast cancer cells, the compound reduces viability by 78% at 10 μM (72-hour exposure). Mechanistic studies indicate G<sub>2</sub>/M phase arrest and caspase-3 activation (4.8-fold increase vs. control) .
Physicochemical and ADME Properties
| Parameter | Value |
|---|---|
| Aqueous solubility | 12 mg/mL (pH 7.4) |
| Plasma protein binding | 89% (human) |
| CYP3A4 inhibition | IC<sub>50</sub> = 8.2 μM |
| hERG inhibition | IC<sub>50</sub> > 30 μM |
The bioavailability in rat models is 42% (oral dose: 10 mg/kg), with a half-life of 3.7 hours .
Structure-Activity Relationship (SAR) Insights
-
Pyrimidine Substitution: Replacing the pyrimidine with phenyl decreases Aurora A affinity by 15-fold, underscoring the importance of N-heterocyclic interactions .
-
Methyl Group Impact: Removing the 5-methyl group reduces cellular potency (IC<sub>50</sub> shifts from 1.2 μM to 9.8 μM in HCT116 cells).
Toxicological Profile
In 28-day rat toxicity studies:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume